TC14012 was originally synthesized to explore the roles of C-X-C chemokine receptors in biological processes. It is classified as a chemokine receptor modulator, specifically targeting CXCR7 and CXCR4. The compound has been studied for its effects on cell migration, angiogenesis, and fibrosis, making it relevant in therapeutic contexts such as cancer treatment and tissue regeneration .
The synthesis of TC14012 involves several steps, typically starting from simpler amino acid precursors. One notable method includes:
Another method involves the use of N-succinimidyl 4-fluorobenzoate under similar conditions, yielding products with varying radiochemical purities .
The molecular structure of TC14012 can be characterized by its peptidomimetic nature, which allows it to interact effectively with its target receptors. The compound's molecular formula is , with a calculated molecular weight of approximately 2182.0827 g/mol. Structural analysis indicates that TC14012 contains multiple functional groups that facilitate its binding to CXCR7 and CXCR4 receptors.
TC14012 participates in various chemical reactions primarily involving receptor binding and signaling pathways:
The mechanism of action of TC14012 revolves around its dual role as an agonist for CXCR7 and an antagonist for CXCR4:
TC14012 exhibits several notable physical and chemical properties:
The applications of TC14012 are diverse, primarily focusing on:
TC14012 functions as a potent peptidomimetic inverse agonist of CXCR4, suppressing constitutive receptor signaling even in the absence of its endogenous ligand CXCL12. This inverse agonism is achieved through competitive displacement of CXCL12, with TC14012 exhibiting high-affinity binding (IC₅₀ ≈ 2.5–10 nM) to CXCR4’s transmembrane domains [1] [10]. The compound effectively blocks CXCR4-mediated G-protein activation, calcium flux, and cell migration, positioning it as a strategic inhibitor of CXCR4-dependent pathological processes like cancer metastasis and HIV entry [5] [8].
Contrasting its CXCR4 antagonism, TC14012 acts as a potent agonist for CXCR7 (ACKR3), triggering robust β-arrestin 2 recruitment with an EC₅₀ of 350 nM. This efficacy approaches that of endogenous CXCL12 (EC₅₀ = 30 nM) and vastly exceeds other CXCR4 antagonists like AMD3100 (EC₅₀ = 140 μM) [1] [3]. TC14012’s engagement with CXCR7 does not activate Gαi-mediated pathways but initiates unique signaling cascades via β-arrestin scaffolding, leading to cellular responses distinct from CXCR4 modulation [1] [9].
Table 1: Pharmacological Profile of TC14012 at CXCR4 and CXCR7
| Receptor | Activity Type | Key Parameter | Value | Functional Consequence |
|---|---|---|---|---|
| CXCR4 | Inverse agonism | IC₅₀ vs. CXCL12 | ~10 nM | Blocks Ca²⁺ flux, chemotaxis |
| CXCR7 | Agonism | EC₅₀ (β-arrestin) | 350 nM | Induces β-arrestin recruitment, Erk activation |
The dual receptor targeting of TC14012 is governed by divergent structural features within CXCR4 and CXCR7 transmembrane (TM) domains:
The C-terminal domains of CXCR4 and CXCR7 modulate signal duration and regulatory outcomes:
TC14012 selectively activates extracellular signal-regulated kinases 1/2 (Erk 1/2) in CXCR7-expressing systems (e.g., U373 glioma cells, neonatal cardiomyocytes) via β-arrestin scaffolding. This signaling exhibits distinct kinetics:
Table 2: Kinetics of TC14012-Induced Erk 1/2 Activation via CXCR7
| Cell Type | Peak Erk Phosphorylation | Duration | Inhibitor Sensitivity | Biological Outcome |
|---|---|---|---|---|
| U373 glioma | 10 min | >30 min | Barbadin (β-arrestin blocker) | Cell proliferation |
| Cardiomyocytes | 10 min | Sustained | Pertussis toxin-insensitive | Cardioprotection |
TC14012’s engagement of CXCR7 exclusively utilizes β-arrestin-mediated pathways without detectable Gαi coupling:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5